L-Glutamic acid 5-benzyl ester

Overview

Description

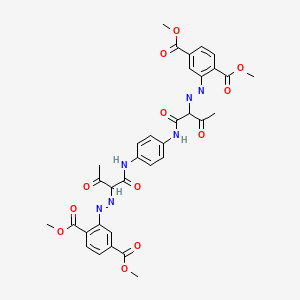

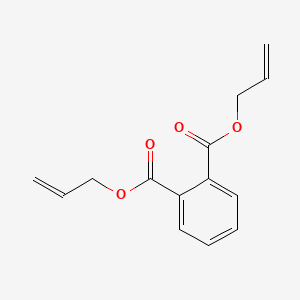

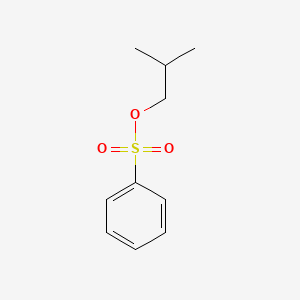

L-Glutamic acid 5-benzyl ester, also known as 2-AMINO-5-(BENZYLOXY)-5-OXOPENTANOIC ACID, is a compound with the molecular formula C12H15NO4 . It has a molecular weight of 237.25 g/mol .

Synthesis Analysis

The synthesis of this compound involves the use of commercially available L-Glutamic acid γ-benzyl ester . This compound is less likely to undergo enzymatic hydrolysis in living cells .Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-5-oxo-5-phenylmethoxypentanoic acid . The InChI is 1S/C12H15NO4/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,15,16) . The Canonical SMILES is C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N .Chemical Reactions Analysis

This compound can be applied in different types of site-specific protein modifications, including N-terminal pyroglutamation, caging Glu in the active site of a toxic protein, and endowing proteins with metal chelator hydroxamic acid and versatile reactive handle acyl hydrazide .Physical and Chemical Properties Analysis

The melting point of this compound is 181-182 °C .Scientific Research Applications

Corrosion Inhibition

Glutamic acid and its derivatives have been studied for their potential as corrosion inhibitors for metals. Research indicates that glutamic acid can serve as an efficient corrosion inhibitor under certain conditions, which depends on experimental parameters such as the presence of specific ions. The development of computational models aids in designing new glutamic acid derivatives and understanding their inhibition mechanisms (Hamadi et al., 2018).

Flavor Enhancement in Foods

The umami taste, a fundamental taste profile associated with glutamates, highlights the role of glutamic acid derivatives in enhancing the flavor of foods. This unique taste, distinct from the basic tastes of sweetness, saltiness, sourness, and bitterness, is attributed to glutamates and their synergy with nucleotides in foods, particularly seafood (Komata, 1990).

Biomedical Applications

Glutamic acid derivatives, particularly poly(glutamic acid) and its forms, have shown promise in various biomedical applications. These include drug delivery carriers, tissue engineering materials, and biological adhesives. Their water solubility, biodegradability, and non-toxicity toward humans make them suitable candidates for developing biocompatible medical materials (Shih et al., 2004).

Drug Delivery Systems

Poly-γ-glutamic acid, a biopolymer derived from microbial fermentation, has been explored for its potential in drug delivery applications. Its biocompatibility and biodegradability suggest it could be a sustainable alternative to synthetic plastics in drug delivery, with ongoing research into optimizing its production and application in nanoparticle formulation for targeted drug delivery (Balogun-Agbaje et al., 2021).

Contribution to Health and Nutrition

Research on glutamate, including its derivatives, has demonstrated its vital role in nutrition and health. As a flavor enhancer, glutamate can improve food intake and overall palatability. Studies have debunked myths about its adverse effects, affirming its safety and contribution to dietary satisfaction without consistent evidence linking it to common health concerns like asthma or headaches (Jinap & Hajeb, 2010).

Mechanism of Action

Target of Action

L-Glutamic acid 5-benzyl ester, also known as BnE, is primarily targeted at proteins . It is used in the genetic code expansion (GCE) process, which allows structurally and functionally distinct non-canonical amino acids (ncAAs) to be incorporated into specific sites of a protein .

Mode of Action

BnE interacts with its protein targets through site-specific modifications . These modifications include N-terminal pyroglutamation, caging Glu in the active site of a toxic protein, and endowing proteins with metal chelator hydroxamic acid and versatile reactive handle acyl hydrazide . The benzyl ester in BnE is less likely to experience enzymatic hydrolysis in living cells .

Biochemical Pathways

The incorporation of BnE into proteins can affect various biochemical pathways. For instance, it can generate a novel epigenetic mark, Gln methylation, on histones via the derived acyl hydrazide handle . This modification can potentially influence gene expression and other cellular processes.

Pharmacokinetics

The benzyl ester in bne is noted to be less likely to undergo enzymatic hydrolysis in living cells , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of BnE’s action is the modification of proteins at specific Glu or Gln residues . This can lead to various outcomes depending on the specific protein and site of modification. For example, it can cage Glu in the active site of a toxic protein , potentially altering the protein’s activity.

Action Environment

The action of BnE can be influenced by environmental factors. For instance, it is stable in neutral solutions but can decompose into glutamic acid or form a lactone in acidic, basic, or hot water . Therefore, the pH and temperature of the environment can affect BnE’s stability and efficacy.

Safety and Hazards

When handling L-Glutamic acid 5-benzyl ester, avoid dust formation and breathing dust . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . In case of contact, wash off with soap and plenty of water . If swallowed, rinse mouth with water . The substance is not classified as hazardous .

Future Directions

L-Glutamic acid 5-benzyl ester has been genetically encoded into proteins for site-specific protein modifications . This work provides useful and unique tools to modify proteins at specific Glu or Gln residues, and complements the toolbox of genetic code expansion (GCE) . This could significantly advance the use of proteins in biological research and therapeutics development .

Properties

IUPAC Name |

2-amino-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGHCRNCRWQABU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25087-28-9 | |

| Details | Compound: Glutamic acid, 5-(phenylmethyl) ester, homopolymer | |

| Record name | Glutamic acid, 5-(phenylmethyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25087-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Acros Organics MSDS] | |

| Record name | gamma-Benzyl L-glutamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1676-73-9, 25014-27-1 | |

| Record name | L-Glutamic acid, 5-(phenylmethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001676739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutamic acid, L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzyl L-glutamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3422190.png)